molecular formula C12H18FN B13251957 3-fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline

3-fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13251957
M. Wt: 195.28 g/mol
InChI Key: WHJQKPMDUFWFHQ-UHFFFAOYSA-N
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Description

3-fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H18FN It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and an N-substituent with a 3-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline typically involves the following steps:

    Nitration: The starting material, 3-fluoro-4-methylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Alkylation: The final step involves the alkylation of the amine group with 3-methylbutan-2-yl chloride under basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the N-substituent can influence its overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methylaniline: This compound lacks the N-substituent and has different chemical properties and applications.

    4-methyl-N-(3-methylbutan-2-yl)aniline:

    3-fluoroaniline: This simpler compound has only the fluorine substituent and is used in different contexts.

Uniqueness

3-fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both the fluorine atom and the N-substituent makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

3-fluoro-4-methyl-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C12H18FN/c1-8(2)10(4)14-11-6-5-9(3)12(13)7-11/h5-8,10,14H,1-4H3

InChI Key

WHJQKPMDUFWFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(C)C(C)C)F

Origin of Product

United States

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